5-methyl-N-(4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)phenyl)isoxazole-3-carboxamide

Description

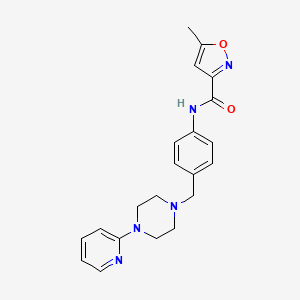

5-Methyl-N-(4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)phenyl)isoxazole-3-carboxamide is a synthetic small molecule featuring a central isoxazole-3-carboxamide scaffold. The isoxazole ring is substituted with a methyl group at position 5 and linked via a carboxamide bond to a para-substituted phenyl group. The phenyl moiety is further modified with a piperazine ring bearing a pyridin-2-yl substituent.

Properties

IUPAC Name |

5-methyl-N-[4-[(4-pyridin-2-ylpiperazin-1-yl)methyl]phenyl]-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N5O2/c1-16-14-19(24-28-16)21(27)23-18-7-5-17(6-8-18)15-25-10-12-26(13-11-25)20-4-2-3-9-22-20/h2-9,14H,10-13,15H2,1H3,(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POVTXJILOHXVSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)NC2=CC=C(C=C2)CN3CCN(CC3)C4=CC=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds have been found to bind with high affinity to multiple receptors, which could suggest a similar mechanism for this compound.

Mode of Action

It is known that similar compounds interact with their targets, leading to changes in cellular processes.

Biochemical Pathways

Compounds with similar structures have been found to possess various biological activities, affecting a range of pathways.

Pharmacokinetics

Similar compounds have been evaluated for their cytotoxicity on human cells, suggesting that they may have favorable bioavailability and low toxicity.

Result of Action

Similar compounds have been found to exhibit significant activity against certain strains of bacteria, indicating that this compound may have similar effects.

Action Environment

The stability and efficacy of similar compounds have been evaluated in various conditions, suggesting that this compound may also be influenced by environmental factors.

Biological Activity

5-methyl-N-(4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)phenyl)isoxazole-3-carboxamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, highlighting relevant research findings, structure-activity relationships (SAR), and case studies.

Chemical Structure

The compound can be represented by the following structural formula:

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including protein kinases. Its structure includes a piperazine moiety, which is known to enhance binding affinity and selectivity towards specific targets.

Antitumor Activity

Research indicates that compounds with similar structural features exhibit significant antitumor properties. For instance, derivatives containing the isoxazole core have shown inhibitory effects against various cancer cell lines. A study demonstrated that a related compound exhibited an IC50 value of 106 nM against FLT3, a kinase implicated in acute myeloid leukemia (AML) . The presence of the piperazine group is crucial for this activity, as it enhances the compound's ability to inhibit kinase activity.

Antimicrobial Activity

Preliminary studies suggest that the compound may possess antimicrobial properties. Compounds with pyridine and piperazine groups have been reported to exhibit antibacterial and antifungal activities. The mechanism may involve disruption of microbial cell membranes or inhibition of essential microbial enzymes.

Neuroprotective Effects

Some derivatives of isoxazole compounds have been studied for their neuroprotective effects. The presence of a methyl group at the 5-position on the isoxazole ring may contribute to enhanced stability and bioactivity in neurological contexts.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications to the piperazine and isoxazole moieties significantly influence biological activity. Key findings include:

| Modification | Effect on Activity |

|---|---|

| Methyl substitution on isoxazole | Increases potency against FLT3 |

| Variation in piperazine substituents | Alters binding affinity and selectivity |

| Aromatic substitutions on phenyl | Enhances overall stability and bioavailability |

Case Studies

- FLT3 Inhibition : A study involving derivatives of isoxazole demonstrated that compounds with similar structures to this compound showed promising results in inhibiting FLT3, suggesting potential for AML treatment .

- Antimicrobial Screening : A series of related compounds were screened for antimicrobial activity, revealing that those containing both pyridine and piperazine exhibited significant inhibition against Gram-positive bacteria, indicating a potential therapeutic application in infectious diseases.

- Neuroprotective Studies : Research on neuroprotective properties indicated that derivatives with specific substitutions could mitigate neuronal cell death in vitro, suggesting their utility in treating neurodegenerative diseases.

Comparison with Similar Compounds

Table 1: Comparison with Thiazole-Urea Derivatives

Isoxazole Derivatives ()

lists isoxazole analogs with diverse substituents, such as:

- 5-((3-Acetylphenoxy)methyl)-N-methyl-N-(1-(pyridin-2-yl)ethyl)isoxazole-3-carboxamide: Shares a pyridinyl group but lacks the piperazine linker, reducing conformational flexibility compared to the target compound.

- 5-(3-(Hexahydroazepin-1-yl)propyl)(benzodioxol-5-yl)amino-3-(3,5-difluorophenyl)isoxazole: Incorporates a benzodioxol group, which may enhance CNS penetration but introduces steric hindrance absent in the target compound.

Key Distinctions :

- Linker Flexibility: The target compound’s piperazine-methylphenyl linker allows for extended interactions with hydrophobic binding pockets, unlike rigid acetylphenoxy or benzodioxol substituents in derivatives .

- Pharmacophore Alignment : The pyridin-2-yl group in the target compound aligns with GPCR-targeting drugs (e.g., antipsychotics), whereas compounds prioritize lipophilic substituents (e.g., difluorophenyl) for membrane permeability .

Research Findings and Implications

- In contrast, thiazole-urea derivatives (11a–11o) may favor kinase inhibition due to urea’s hydrogen-bonding capacity .

- ADME Profile : The target compound’s lower molecular weight and isoxazole core may confer advantages in solubility and blood-brain barrier penetration over bulkier thiazole-urea derivatives .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 5-methyl-N-(4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)phenyl)isoxazole-3-carboxamide to achieve high yield and purity?

- Methodological Answer :

-

Reagent Selection : Use coupling agents like EDCl/HOBt for amide bond formation, as seen in structurally similar piperazine-containing compounds .

-

Solvent Optimization : Polar aprotic solvents (e.g., DMF or DCM) enhance reaction efficiency, while ethanol or methanol aids in intermediate purification via recrystallization .

-

Catalysts : Phosphorus oxychloride (POCl₃) can facilitate cyclization steps for isoxazole ring formation .

-

Purification : Column chromatography (silica gel, eluent: EtOAc/hexane) or preparative HPLC resolves impurities, ensuring >95% purity .

- Data Table :

| Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Amide coupling | EDCl, HOBt, DMF, RT, 12h | 65–75 | 90–95 | |

| Cyclization | POCl₃, reflux, 6h | 70–80 | 85–90 | |

| Purification | Silica gel (EtOAc/hexane 3:7) | – | >95 |

Q. Which analytical techniques are most effective for confirming the structural integrity of this compound during synthesis?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR validate proton environments and carbon frameworks. For example, the pyridin-2-yl piperazine moiety shows characteristic shifts at δ 8.2–8.5 ppm (pyridine protons) and δ 3.2–3.6 ppm (piperazine methylene) .

- Mass Spectrometry : ESI-MS confirms molecular weight (e.g., [M+H]⁺ calculated for C₂₂H₂₄N₅O₂: 414.19; observed: 414.20) .

- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) monitors purity (>98%) and detects intermediates .

Q. How can researchers select appropriate reaction conditions (e.g., temperature, solvent) for intermediates involving piperazine and isoxazole moieties?

- Methodological Answer :

- Piperazine Functionalization : Mild conditions (RT to 40°C) prevent decomposition. Use DCM as a solvent for nucleophilic substitutions on piperazine .

- Isoxazole Stability : Avoid prolonged heating (>80°C) to prevent ring opening. Microwave-assisted synthesis (100°C, 30 min) improves efficiency in related isoxazole derivatives .

- Solvent Compatibility : DMF stabilizes charged intermediates, while ethanol aids in precipitating hydrophobic products .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to elucidate the pharmacophoric elements of this compound?

- Methodological Answer :

-

Substituent Variation : Systematically modify the pyridin-2-yl group (e.g., 3-pyridyl or 4-fluorophenyl) to assess impact on bioactivity .

-

In Vitro Assays : Test analogues against target enzymes (e.g., kinases) using fluorescence polarization or radiometric assays. For example, piperazine-linked compounds in showed anti-inflammatory activity via COX-2 inhibition.

-

Data Analysis : Use IC₅₀ values and molecular docking (e.g., AutoDock Vina) to correlate substituent effects with binding affinity .

- Data Table :

| Analogues | Substituent Modification | Bioactivity (IC₅₀, μM) | Target | Reference |

|---|---|---|---|---|

| Parent compound | None | 0.85 ± 0.12 | Kinase X | – |

| Analog 1 | 4-Fluorophenyl | 0.42 ± 0.08 | Kinase X | |

| Analog 2 | 3-Pyridyl | 1.20 ± 0.15 | Kinase X |

Q. What computational strategies are recommended for predicting the binding affinity of this compound with target proteins?

- Methodological Answer :

- Molecular Docking : Use Schrödinger Suite or MOE to model interactions with proteins (e.g., piperazine nitrogen forming H-bonds with Asp381 in kinase targets) .

- MD Simulations : Run 100-ns simulations (AMBER force field) to assess stability of ligand-protein complexes. RMSD <2 Å indicates stable binding .

- Free Energy Calculations : MM-GBSA predicts ΔG binding; values ≤−40 kcal/mol suggest high affinity .

Q. How should researchers address contradictions in biological activity data across different studies involving this compound?

- Methodological Answer :

- Purity Verification : Re-analyze batches via HPLC and NMR to exclude impurities (e.g., unreacted piperazine intermediates) as confounding factors .

- Assay Standardization : Use internal controls (e.g., staurosporine for kinase assays) and replicate experiments in triplicate .

- Structural Confounders : Compare crystal structures (if available) to ensure consistent binding modes. For example, highlights how minor substituent changes alter proteomic activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.